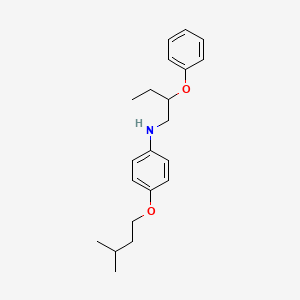![molecular formula C19H25NO2 B1389438 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline CAS No. 1040684-28-3](/img/structure/B1389438.png)
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline
Overview
Description
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline is a chemical compound belonging to the class of anilines. It has garnered attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of this compound is C19H25NO2, and it has a molecular weight of 299.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline typically involves the reaction of 2-ethoxyaniline with 2-(3-methylphenoxy)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and aniline groups can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonic acids, and other electrophiles.
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: Reduced aniline derivatives, amines.
Substitution: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-N-[2-(4-methylphenoxy)butyl]aniline: Similar structure with a different position of the methyl group.
2-Ethoxy-N-[2-(2-methylphenoxy)butyl]aniline: Similar structure with the methyl group in the ortho position.
2-Ethoxy-N-[2-(3-chlorophenoxy)butyl]aniline: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-16(22-17-10-8-9-15(3)13-17)14-20-18-11-6-7-12-19(18)21-5-2/h6-13,16,20H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVRHDNSHZFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1OCC)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)
![3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389357.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)
![2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389361.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389362.png)

![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389369.png)
![N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389370.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine](/img/structure/B1389374.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)
![N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine](/img/structure/B1389376.png)
